

An In-depth Technical Guide to the Physical Properties of Methyl 4-octyloxybenzoate

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Compound of Interest

Compound Name: Methyl 4-octyloxybenzoate

Cat. No.: B1363469

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Authored by a Senior Application Scientist

Introduction

Methyl 4-octyloxybenzoate is an organic compound with significant potential in various scientific fields, including materials science and drug development. Its molecular structure, featuring a benzoate core with a methyl ester and an octyloxy side chain, imparts unique physicochemical properties that are of considerable interest to researchers. This technical guide provides a comprehensive overview of the core physical properties of **Methyl 4-octyloxybenzoate**, detailing the experimental methodologies for their determination and offering insights into their relevance for research and development applications.

Core Molecular and Physical Characteristics

A foundational understanding of a compound begins with its fundamental properties. These values are critical for everything from reaction stoichiometry to the design of analytical methods.

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₄ O ₃	NIST[1]
Molecular Weight	264.36 g/mol	NIST[1]
CAS Number	62435-37-4	NIST[1]
Appearance	White to yellow solid	ChemicalBook[2]

Melting Point

The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice. For **Methyl 4-octyloxybenzoate**, the experimentally determined melting point is 33-35 °C[2]. This relatively low melting point suggests that the intermolecular forces in the solid state are not exceptionally strong, a characteristic that can be attributed to the flexible octyloxy chain.

Experimental Protocol: Melting Point Determination via Capillary Method

The determination of a precise melting point is a fundamental technique in chemical characterization. The capillary method stands as a widely accepted and reliable approach.

Causality Behind Experimental Choices: The choice of a slow heating rate near the melting point is crucial. A rapid temperature increase can lead to an inaccurate reading as the sample and thermometer will not be in thermal equilibrium. Packing the sample to a small, uniform height ensures even heat distribution and a sharp, observable melting range.

Self-Validating System: The protocol's integrity is maintained by performing a preliminary rapid determination to approximate the melting point, followed by a slower, more precise measurement. The consistency of multiple measurements validates the result.

Step-by-Step Methodology:

- **Sample Preparation:** A small amount of finely powdered **Methyl 4-octyloxybenzoate** is introduced into a capillary tube, which is sealed at one end. The tube is gently tapped to pack the sample to a height of 2-3 mm.

- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
- **Initial Heating:** The apparatus is heated at a relatively rapid rate until the temperature is approximately 15-20°C below the expected melting point.
- **Fine Heating:** The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.
- **Observation and Recording:** The temperature at which the first liquid droplet is observed is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting point range.

Caption: Workflow for Melting Point Determination.

Spectroscopic Profile

Spectroscopic data provides a fingerprint of a molecule, allowing for its unambiguous identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, published spectrum for **Methyl 4-octyloxybenzoate** is not readily available in public databases, the expected chemical shifts for ^1H and ^{13}C NMR can be predicted based on the analysis of its constituent functional groups and comparison with similar structures.

^1H NMR (Proton NMR):

- **Aromatic Protons:** Two doublets are expected in the aromatic region (δ 6.8-8.0 ppm). The protons ortho to the ester group will be deshielded and appear downfield, while the protons ortho to the octyloxy group will be more shielded and appear upfield.
- **Methyl Ester Protons:** A singlet corresponding to the three protons of the methyl group will appear around δ 3.8-3.9 ppm.
- **Octyloxy Chain Protons:** The protons of the octyloxy chain will exhibit characteristic multiplets. The $-\text{OCH}_2-$ protons directly attached to the aromatic ring will be the most

deshielded of the chain (around δ 4.0 ppm). The other methylene protons will appear as a series of multiplets in the upfield region (δ 1.2-1.8 ppm), and the terminal methyl group will be a triplet around δ 0.9 ppm.

^{13}C NMR (Carbon NMR):

- **Carbonyl Carbon:** The ester carbonyl carbon will be significantly deshielded, appearing in the range of δ 165-170 ppm.
- **Aromatic Carbons:** The aromatic carbons will resonate in the δ 114-164 ppm region. The carbon attached to the octyloxy group will be the most shielded, while the carbon attached to the ester group will be more deshielded.
- **Methyl Ester Carbon:** The carbon of the methyl ester group will appear around δ 52 ppm.
- **Octyloxy Chain Carbons:** The carbons of the octyloxy chain will appear in the upfield region (δ 14-68 ppm), with the carbon directly bonded to the oxygen being the most deshielded.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is paramount for obtaining high-resolution NMR spectra.

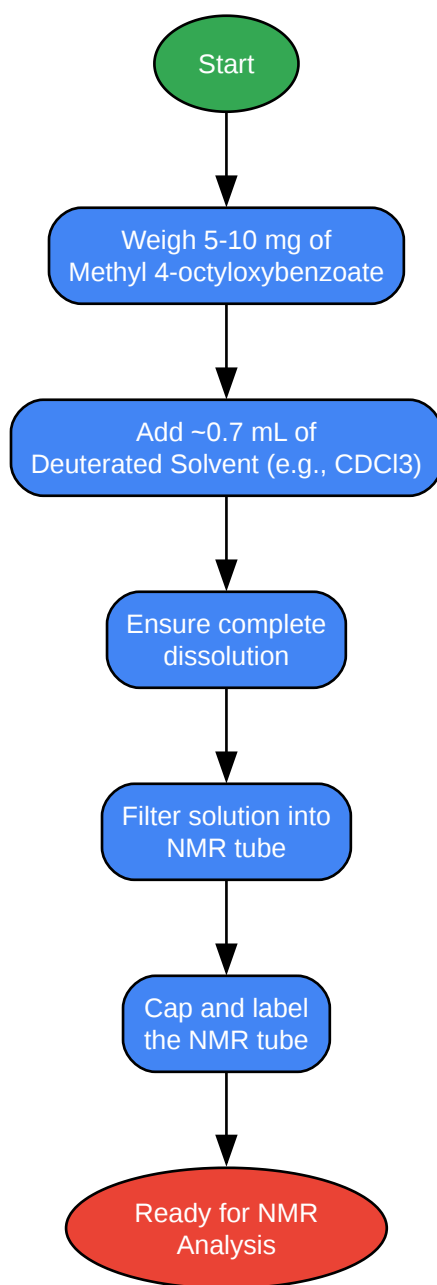
Causality Behind Experimental Choices: The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals. Chloroform-d (CDCl_3) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and single, easily identifiable residual solvent peak. Filtering the sample removes any particulate matter that can degrade the spectral resolution.

Self-Validating System: The clarity and homogeneity of the final solution serve as a visual check of proper sample preparation. The quality of the resulting spectrum, particularly the sharpness of the peaks and the flatness of the baseline, validates the procedure.

Step-by-Step Methodology:

- **Sample Weighing:** Accurately weigh 5-10 mg of **Methyl 4-octyloxybenzoate** for ^1H NMR (or 20-50 mg for ^{13}C NMR) into a clean, dry vial.

- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
- Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube. This removes any dust or insoluble impurities.
- Capping and Labeling: Securely cap the NMR tube and label it appropriately.



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References

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